Cas no 886768-33-8 (tert-butyl 3-3-(trifluoromethoxy)phenylpiperazine-1-carboxylate)

tert-butyl 3-3-(trifluoromethoxy)phenylpiperazine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- tert-butyl 3-3-(trifluoromethoxy)phenylpiperazine-1-carboxylate
- 3-(3-TRIFLUOROMETHOXY-PHENYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
- Tert-butyl 3-(3-(trifluoromethoxy)phenyl)piperazine-1-carboxylate
- 1-Piperazinecarboxylic acid, 3-[3-(trifluoromethoxy)phenyl]-, 1,1-dimethylethyl ester
- AB46497
- AB46491
- EN300-1879690
- (R)-3-(3-TRIFLUOROMETHOXY-PHENYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
- (S)-3-(3-TRIFLUOROMETHOXY-PHENYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
- 886768-33-8
- 1228566-19-5
- AB46495
- 1228550-59-1
- CS-0458524
- tert-butyl 3-[3-(trifluoromethoxy)phenyl]piperazine-1-carboxylate
-
- インチ: 1S/C16H21F3N2O3/c1-15(2,3)24-14(22)21-8-7-20-13(10-21)11-5-4-6-12(9-11)23-16(17,18)19/h4-6,9,13,20H,7-8,10H2,1-3H3
- InChIKey: UCVHIGJDSKSIIS-UHFFFAOYSA-N
- ほほえんだ: N1(C(OC(C)(C)C)=O)CCNC(C2=CC=CC(OC(F)(F)F)=C2)C1
計算された属性
- せいみつぶんしりょう: 346.15042702g/mol
- どういたいしつりょう: 346.15042702g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 24
- 回転可能化学結合数: 4
- 複雑さ: 437
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 50.8Ų
- 疎水性パラメータ計算基準値(XlogP): 3.2
じっけんとくせい
- 密度みつど: 1.213±0.06 g/cm3(Predicted)
- ふってん: 377.8±42.0 °C(Predicted)
- 酸性度係数(pKa): 7.38±0.40(Predicted)
tert-butyl 3-3-(trifluoromethoxy)phenylpiperazine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1879690-0.05g |
tert-butyl 3-[3-(trifluoromethoxy)phenyl]piperazine-1-carboxylate |
886768-33-8 | 0.05g |
$888.0 | 2023-09-18 | ||
Enamine | EN300-1879690-5.0g |
tert-butyl 3-[3-(trifluoromethoxy)phenyl]piperazine-1-carboxylate |
886768-33-8 | 5g |
$3894.0 | 2023-06-01 | ||
Enamine | EN300-1879690-0.25g |
tert-butyl 3-[3-(trifluoromethoxy)phenyl]piperazine-1-carboxylate |
886768-33-8 | 0.25g |
$972.0 | 2023-09-18 | ||
Enamine | EN300-1879690-2.5g |
tert-butyl 3-[3-(trifluoromethoxy)phenyl]piperazine-1-carboxylate |
886768-33-8 | 2.5g |
$2071.0 | 2023-09-18 | ||
Enamine | EN300-1879690-0.5g |
tert-butyl 3-[3-(trifluoromethoxy)phenyl]piperazine-1-carboxylate |
886768-33-8 | 0.5g |
$1014.0 | 2023-09-18 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1529191-50mg |
Tert-butyl 3-(3-(trifluoromethoxy)phenyl)piperazine-1-carboxylate |
886768-33-8 | 98% | 50mg |
¥24381.00 | 2024-04-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1529191-500mg |
Tert-butyl 3-(3-(trifluoromethoxy)phenyl)piperazine-1-carboxylate |
886768-33-8 | 98% | 500mg |
¥32477.00 | 2024-04-26 | |
Enamine | EN300-1879690-5g |
tert-butyl 3-[3-(trifluoromethoxy)phenyl]piperazine-1-carboxylate |
886768-33-8 | 5g |
$3065.0 | 2023-09-18 | ||
Enamine | EN300-1879690-1g |
tert-butyl 3-[3-(trifluoromethoxy)phenyl]piperazine-1-carboxylate |
886768-33-8 | 1g |
$1057.0 | 2023-09-18 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1529191-100mg |
Tert-butyl 3-(3-(trifluoromethoxy)phenyl)piperazine-1-carboxylate |
886768-33-8 | 98% | 100mg |
¥29805.00 | 2024-04-26 |
tert-butyl 3-3-(trifluoromethoxy)phenylpiperazine-1-carboxylate 関連文献
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
-
R. Asadi,Z. Ouyang,M. M. Mohammd Nanoscale, 2015,7, 11379-11385
-
Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
-
Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
-
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-
Pawan Kumar,Rubina G. Parmar,Christopher R. Brown,Jennifer L. S. Willoughby,Donald J. Foster,I. Ramesh Babu,Sally Schofield,Vasant Jadhav,Klaus Charisse,Jayaprakash K. Nair,Kallanthottathil G. Rajeev,Martin A. Maier,Martin Egli,Muthiah Manoharan Chem. Commun., 2019,55, 5139-5142
-
7. A comparative study on the possible zinc binding sites of the human ZnT3 zinc transporter protein†Dávid Árus,Ágnes Dancs,Nóra Veronika Nagy,Tamás Gajda Dalton Trans., 2013,42, 12031-12040
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
-
Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
tert-butyl 3-3-(trifluoromethoxy)phenylpiperazine-1-carboxylateに関する追加情報
Research Brief on tert-Butyl 3-(3-(Trifluoromethoxy)phenyl)piperazine-1-carboxylate (CAS: 886768-33-8)
The compound tert-butyl 3-(3-(trifluoromethoxy)phenyl)piperazine-1-carboxylate (CAS: 886768-33-8) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, pharmacological properties, and therapeutic potential.
Recent studies have highlighted the role of tert-butyl 3-(3-(trifluoromethoxy)phenyl)piperazine-1-carboxylate as a key intermediate in the synthesis of novel bioactive molecules. The trifluoromethoxy group, in particular, is known to enhance the metabolic stability and lipophilicity of compounds, making it a valuable moiety in drug design. Researchers have successfully utilized this compound in the development of potential candidates for central nervous system (CNS) disorders, owing to its ability to modulate neurotransmitter systems.
In a 2023 study published in the Journal of Medicinal Chemistry, the compound was employed as a precursor in the synthesis of selective serotonin receptor agonists. The study demonstrated that derivatives of tert-butyl 3-(3-(trifluoromethoxy)phenyl)piperazine-1-carboxylate exhibited high affinity for 5-HT1A receptors, suggesting potential applications in the treatment of anxiety and depression. The researchers also noted the compound's favorable pharmacokinetic profile, including good oral bioavailability and brain penetration.
Another significant development was reported in a recent patent application (WO2023051234A1), which disclosed the use of this compound in the preparation of novel antipsychotic agents. The patent highlighted the compound's versatility in medicinal chemistry, enabling the introduction of various functional groups to optimize biological activity. The resulting derivatives showed promising in vitro and in vivo efficacy in models of schizophrenia, with reduced side effects compared to existing therapies.
From a synthetic chemistry perspective, tert-butyl 3-(3-(trifluoromethoxy)phenyl)piperazine-1-carboxylate has been the subject of optimization studies to improve yield and purity. A 2022 publication in Organic Process Research & Development detailed a scalable and cost-effective synthesis route, which employed green chemistry principles to minimize environmental impact. This advancement is expected to facilitate larger-scale production for preclinical and clinical studies.
In conclusion, tert-butyl 3-(3-(trifluoromethoxy)phenyl)piperazine-1-carboxylate (CAS: 886768-33-8) represents a promising scaffold in medicinal chemistry, with diverse applications in CNS drug discovery. Its unique structural features, combined with recent synthetic improvements, position it as a valuable tool for researchers aiming to develop next-generation therapeutics. Future studies are anticipated to explore its potential in other therapeutic areas, such as pain management and neurodegenerative diseases.
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